molecular formula C16H14O3 B2473494 6-Phenyl-3,4-dihydro-2H-1,5-benzodioxepine-8-carbaldehyde CAS No. 1955498-06-2

6-Phenyl-3,4-dihydro-2H-1,5-benzodioxepine-8-carbaldehyde

Cat. No.: B2473494
CAS No.: 1955498-06-2
M. Wt: 254.285
InChI Key: BVUGIXVFDUZZAP-UHFFFAOYSA-N
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Description

6-Phenyl-3,4-dihydro-2H-1,5-benzodioxepine-8-carbaldehyde is an organic compound characterized by a benzodioxepine ring system with a phenyl group and an aldehyde functional group

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

6-Phenyl-3,4-dihydro-2H-1,5-benzodioxepine-8-carbaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine)

Major Products Formed

Scientific Research Applications

6-Phenyl-3,4-dihydro-2H-1,5-benzodioxepine-8-carbaldehyde has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-Phenyl-3,4-dihydro-2H-1,5-benzodioxepine-8-carbaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways involved can vary depending on the context of its use .

Comparison with Similar Compounds

Similar Compounds

  • 6-Bromo-3,4-dihydro-2H-1,5-benzodioxepine
  • 3,4-Dihydro-2H-1,5-benzodioxepin-6-ylmethylamine
  • 7-Bromo-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepine-2-thione

Uniqueness

6-Phenyl-3,4-dihydro-2H-1,5-benzodioxepine-8-carbaldehyde is unique due to the presence of both a phenyl group and an aldehyde functional group on the benzodioxepine ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, setting it apart from similar compounds .

Properties

IUPAC Name

6-phenyl-3,4-dihydro-2H-1,5-benzodioxepine-8-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14O3/c17-11-12-9-14(13-5-2-1-3-6-13)16-15(10-12)18-7-4-8-19-16/h1-3,5-6,9-11H,4,7-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVUGIXVFDUZZAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=CC(=CC(=C2OC1)C3=CC=CC=C3)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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